Hexachloropropene

描述

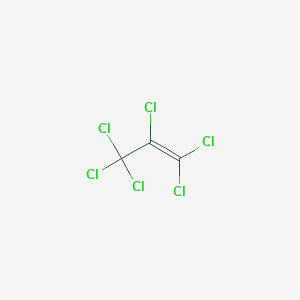

Fundamental Structural Elements Governing Reactivity in Hexachloropropene The chemical structure of this compound (CCl₃CCl=CCl₂) is key to understanding its reactivity. It contains a trichloromethyl group (CCl₃), a dichlorovinyl group (CCl=CCl₂), and a carbon-carbon double bond. The high electronegativity of the chlorine atoms significantly influences the electron distribution within the molecule. The double bond is a site of potential electrophilic or nucleophilic attack, although the surrounding chlorine atoms modify its typical alkene reactivity. The trichloromethyl group can act as a source of electrophilic carbon or undergo elimination reactions. While this compound is described as substantially less reactive than less heavily chlorinated propenes, it still participates in various reactions.chemicalbook.comnih.govnoaa.govIts reactivity profile includes reactions with strong oxidizing agents, though it is noted as being incompatible with them.chemicalbook.comibilabs.comIt is also reported as being nonflammable and not prone to polymerization.chemicalbook.comnoaa.govThe presence of multiple chlorine atoms makes it susceptible to nucleophilic substitution and elimination reactions under appropriate conditions. For example, its reaction with amidines involves nucleophilic displacement by the nitrogen atom.njit.edu

Data Table: Selected Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃Cl₆ | wikipedia.orgchemicalbook.com |

| Molar Mass | 248.75 g/mol | wikipedia.orgchemicalbook.com |

| Appearance | Colorless liquid | wikipedia.orgnih.gov |

| Density | 1.765 g/cm³ at 25 °C | wikipedia.orgchemicalbook.com |

| Melting Point | -73 °C | wikipedia.orgchemicalbook.com |

| Boiling Point | 209-210 °C | wikipedia.orgchemicalbook.com |

| Solubility in Water | 0.25 g/L | wikipedia.org |

| Solubility | Soluble in carbon tetrachloride, ethanol, and diethyl ether | wikipedia.org |

Detailed Research Findings:

Recent research highlights the use of this compound as a chlorinating agent in the synthesis of actinide chlorides. Studies have explored the reaction of this compound with uranium and plutonium oxides, nitrates, and oxalates. iaea.org For instance, the chlorination of triuranium octoxide (U₃O₈) with this compound has been investigated as a potential method for nuclear spent fuel reprocessing. jst.go.jp This reaction occurs at temperatures above 70°C, leading to the formation of intermediate chlorides such as UCl₅·TCAC (trichloroacrylyl chloride adduct) and UCl₆·nHCP (this compound adduct), which subsequently decompose to uranium tetrachloride (UCl₄) above 110°C. jst.go.jp The molar ratio of this compound to U₃O₈ influences the primary intermediate formed. jst.go.jp

Another area of research involves the condensation reactions of this compound with other chlorinated hydrocarbons. For example, the condensation with 1,2-dichloroethene yields 1,1,2,3,3,4,5,5-octochloropentene-1. researchgate.net The reaction of this compound with trichloroethene can lead to the formation of nonachloropentene derivatives. researchgate.net These reactions demonstrate the ability of this compound to participate in carbon-carbon bond formation under specific conditions, often mediated by Lewis acids like aluminum chloride. ias.ac.inresearchgate.net

The reaction of this compound with dihydroxy aryl aldehydes, ketones, and acids in the presence of anhydrous aluminum chloride has been shown to produce substituted 3,4-dichlorocoumarins. ias.ac.in This involves a proposed mechanism where the phenol (B47542) reacts with aluminum chloride, followed by nucleophilic displacement of a chlorine atom on this compound by the electron-rich position of the activated phenol derivative, leading to a cyclohexadienone intermediate and subsequent cyclization. ias.ac.in

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,2,3,3,3-hexachloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl6/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDYKPARTDCDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl6 | |

| Record name | HEXACHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062039 | |

| Record name | Hexachloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachloropropene is a clear colorless liquid. Insoluble in water. Used as a plasticizer and hydraulic fluid., Water-white liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | HEXACHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

209.5 °C | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MIscible with alcohol, ether, chlorinated solvents, In water= 17 mg/l at 25 °C | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.7632 at 20 °C/4 °C | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg], 0.244 mm Hg at 25 °C /from experimentally-derived coefficients/ | |

| Record name | Hexachloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

1888-71-7 | |

| Record name | HEXACHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,3,3,3-Hexachloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexachloropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740VOV69VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-72.9 °C | |

| Record name | PERCHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Hexachloropropene

Dehydrochlorination Pathways in Hexachloropropene Synthesis

Dehydrochlorination, the elimination of hydrogen chloride (HCl) from a chlorinated hydrocarbon, is a common strategy in the synthesis of this compound. This process typically involves the removal of chlorine atoms from an alkane or alkene precursor to introduce or increase the degree of unsaturation, leading to the formation of carbon-carbon double or triple bonds. saskoer.ca

Optimization of Base-Solvent Systems for Selective Dehydrochlorination

The efficiency and selectivity of dehydrochlorination reactions are significantly influenced by the choice of base and solvent system. The base facilitates the removal of a proton, initiating the elimination process. Strong bases, such as sodium hydroxide (B78521) or alkoxides, are frequently employed. saskoer.ca The solvent plays a critical role in dissolving the reactants and influencing the reaction pathway (e.g., E1 vs. E2 mechanisms) and the stability of intermediates. saskoer.carsc.orgresearchgate.net

Optimizing the base-solvent system involves considering factors such as base strength, solubility of reactants and products, reaction temperature, and potential side reactions. For instance, using a strong base in a polar protic solvent can favor E2 elimination, while weaker bases or polar aprotic solvents might lead to E1 pathways or altered selectivity. saskoer.ca Research in this area often involves screening different bases and solvents, sometimes employing techniques like Design of Experiments (DoE) to systematically evaluate their impact on yield and selectivity. rsc.orgresearchgate.net

Mechanistic Elucidation of Elimination Reactions Leading to this compound

The dehydrochlorination reactions leading to this compound can proceed through different mechanisms, primarily E1 or E2. saskoer.cayoutube.comlibretexts.org

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton simultaneously with the leaving group (chloride ion) departing, and the pi bond forms. saskoer.cayoutube.comlibretexts.org This mechanism is favored by strong bases and good leaving groups. The transition state involves the base, the substrate, and the leaving group.

E1 Mechanism: This is a two-step process involving the initial ionization of the carbon-halogen bond to form a carbocation intermediate, followed by the removal of a proton by a weak base to form the alkene. youtube.comlibretexts.org The E1 mechanism is favored by weaker bases, good leaving groups, and stable carbocation intermediates.

Mechanistic investigations often involve kinetic studies, isotopic labeling experiments, and stereochemical analysis to determine the preferred reaction pathway under specific conditions. For example, the dehydrochlorination of polychlorinated propanes or propenes to yield this compound would involve the loss of HCl to increase the degree of chlorination and introduce or maintain the carbon-carbon double bond. The specific precursor and reaction conditions dictate whether E1 or E2 (or a combination) is the dominant mechanism.

Regioselective Halogenation and Related Addition Reactions in Propene Scaffold Derivatization

Regioselective halogenation and addition reactions on the propene backbone are crucial steps in building up the highly chlorinated structure of this compound or its precursors. These reactions involve the addition of halogen atoms or other groups across the carbon-carbon double bond of propene or its partially chlorinated derivatives, with a preference for addition at specific positions.

Radical Addition Mechanisms in Chlorinated Systems

Radical addition reactions can play a role in the chlorination of propene systems, particularly under conditions involving radical initiators like peroxides or UV light. reddit.comlibretexts.orglibretexts.org These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. In chlorinated systems, the regioselectivity of radical addition can be influenced by the stability of the intermediate radicals, with more substituted radicals generally being more stable. reddit.comlibretexts.org For example, the radical chlorination of propene can lead to allylic chlorination, where a chlorine atom substitutes a hydrogen atom on the carbon adjacent to the double bond, or addition across the double bond. libretexts.org The presence of existing chlorine atoms on the propene scaffold can further influence the radical stability and thus the regioselectivity of subsequent halogenation.

Electrophilic and Nucleophilic Addition Strategies on the Propene Backbone

Electrophilic addition is a common reaction of alkenes, where an electrophile (electron-seeking species) attacks the electron-rich carbon-carbon double bond. ksu.edu.sachemguide.co.uklibretexts.orglibretexts.orgsavemyexams.com In the context of chlorinated propenes, electrophilic addition of halogens (like Cl₂) or hydrogen halides (like HCl) can occur. The regioselectivity of electrophilic addition to unsymmetrical alkenes like propene is often governed by Markovnikov's rule, which states that the hydrogen atom of a hydrogen halide adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms. ksu.edu.salibretexts.orgsavemyexams.com This preference is due to the formation of a more stable carbocation intermediate. ksu.edu.sachemguide.co.uklibretexts.orgsavemyexams.com However, the presence of multiple chlorine atoms on the propene scaffold can significantly alter the electron distribution and steric environment, potentially leading to deviations from simple Markovnikov addition or favoring different addition patterns.

Nucleophilic addition reactions, where a nucleophile (electron-donating species) attacks an electron-deficient center, are less common for simple alkenes but can become relevant in highly chlorinated systems where carbon atoms may have a partial positive charge due to the electron-withdrawing effect of chlorine atoms. While direct nucleophilic addition to the double bond of this compound itself might be limited due to steric hindrance and electron density distribution, nucleophilic attack at other centers or as part of a more complex reaction sequence involving chlorinated propene derivatives is possible.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer advantages in terms of reaction rate, selectivity, and milder reaction conditions for the synthesis of this compound. Various catalysts have been explored for different steps in the synthetic pathway, including dehydrochlorination and halogenation reactions. google.combristol.ac.ukjustia.com

For dehydrochlorination, catalysts can facilitate the removal of HCl, potentially allowing for lower reaction temperatures or the use of less stringent bases. While specific catalysts for the dehydrochlorination to this compound were not extensively detailed in the search results, general principles of dehydrochlorination catalysis, which can involve metal oxides or other solid supports, would apply. google.com

Strategies for Stereochemical Control and Yield Enhancement in this compound Production

This compound has the structure CCl₃CCl=CCl₂. Due to the presence of two identical chlorine atoms on one of the sp² hybridized carbon atoms of the double bond (the CCl₂ group), there is no possibility of E or Z geometric isomerism. Therefore, strategies for stereochemical control around the double bond are not applicable to the synthesis of this compound.

Strategies for yield enhancement in chemical synthesis are crucial for optimizing resource utilization and economic viability. General approaches to maximizing yield in organic reactions include optimizing reaction parameters such as temperature, pressure, reactant concentrations, reaction time, and catalyst loading (if applicable). The choice of solvent and the method of adding reagents can also significantly impact the yield. seppure.com While the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane (B1583055) is a known route to this compound wikipedia.org, specific advanced strategies explicitly documented for maximizing the yield of this compound from this or alternative synthetic pathways were not detailed in the consulted sources. Research in this area would likely focus on fine-tuning the reaction conditions to favor the desired elimination product and minimize side reactions.

Advanced Purification and Isolation Methodologies for High-Purity this compound

Achieving high purity of a chemical compound is essential for many applications, particularly in research and as a precursor for further synthesis. This compound is a liquid with a boiling point reported between 209 °C and 210 °C. wikipedia.orgnih.govibilabs.comibilabs.com This physical property suggests that distillation, particularly fractional distillation, would be a primary method for its purification, especially if impurities have significantly different boiling points. Distillation is a common technique used to separate liquid mixtures based on their volatilities. seppure.comstudymind.co.uk

Other general purification techniques applicable to organic compounds include chromatography and crystallization. Chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), can be used for both analytical assessment of purity and preparative separation of components in a mixture. nih.govlookchem.commdpi.com Crystallization is typically used for purifying solid compounds studymind.co.ukmdpi.com, and while this compound has a low melting point of -73 °C wikipedia.orgnih.govibilabs.comibilabs.com, techniques like melt crystallization might be considered for organic compounds that are liquid at or near room temperature, although specific applications to this compound were not found.

Chemical Reactivity and Transformational Pathways of Hexachloropropene

Nucleophilic Substitution Reactions of Hexachloropropene

Nucleophilic substitution reactions involving this compound typically involve the displacement of chlorine atoms by various nucleophiles. The reactivity is influenced by the vinylic and allylic positions of the chlorine atoms.

Investigations into the Displacement of Vinylic and Allylic Chlorine Atoms

Studies have investigated the nucleophilic displacement of chlorine atoms in this compound. For instance, reactions with amidines have been explored, where the amidine acts as a nucleophile. The lone pair of electrons on the amidine nitrogen facilitates the nucleophilic attack. The electron-withdrawing nature of the chlorine atoms on this compound induces a partial positive charge on the carbon atoms, making the chlorine atoms suitable leaving groups via SN2 nucleophilic displacement by nitrogen atoms njit.edu.

Detailed Mechanistic Analyses of SN2 and SN1′ Pathways

The reaction of this compound with nucleophiles can proceed through different mechanisms, including SN2 pathways. In the context of reactions with acetamidine (B91507), the proposed mechanism involves an SN2 nucleophilic displacement of chlorine atoms by the acetamidine nitrogen njit.edunjit.edu. While the search results specifically mention SN2 displacement in the reaction with amidines, detailed mechanistic analyses explicitly comparing SN2 and SN1' pathways for this compound in a broader context were not extensively detailed in the provided snippets. However, SN2 reactions generally favor less sterically hindered carbon atoms scribd.com.

Cycloaddition Reactions and Formation of Novel Heterocyclic Compounds

This compound can participate in cycloaddition reactions, serving as a building block for the synthesis of heterocyclic compounds noaa.govfishersci.se.

Cycloaddition of this compound with Amidines for Pyrimidine (B1678525) Synthesis

The cycloaddition of this compound with amidines has been investigated as a method for synthesizing pyrimidines. A attempted one-step synthesis of 2-methyl-3,4,5-trichloropyrimidine involved the reaction of this compound with acetamidine hydrochloride in methanolic NaOH. This reaction was proposed to occur via SN2 nucleophilic displacement of chlorine atoms by acetamidine, followed by cyclization to form the pyrimidine ring njit.edu.

Reactions of this compound with Hydroxy-Coumarins and Chromones

The reaction of this compound with hydroxy-coumarins and chromones has been utilized to synthesize dichloro-benzodipyrandiones. The condensation of hydroxy-coumarins and chromones with this compound in the presence of anhydrous aluminum chloride can yield trichloroacrylates, which can subsequently undergo cyclization to form dichloro-benzodipyrandiones. For example, the reaction with 4-hydroxycoumarin (B602359) derivatives affords dichloropyrano-benzpyrandiones fishersci.seresearchgate.netias.ac.in.

The general reaction procedure involves adding the hydroxy-coumarin or chromone (B188151) to a stirred slurry of anhydrous aluminum chloride in dry dichloromethane, followed by the dropwise addition of this compound. The reaction mixture is then stirred for several hours ias.ac.in.

However, some variations in reactivity have been observed depending on the specific hydroxy-coumarin or chromone structure. For instance, trichloroacrylates of 6-hydroxy-4-methylcoumarin (B191455) and 6-hydroxy-2-methylchromone (B2893560) showed unusual behavior, undergoing rupture of the trichloroacryloxy side chain during heating with aluminum chloride, returning the starting hydroxybenzopyrone. The trichloroacrylate (B8374411) of 7-hydroxy-2-methylchromone also failed to cyclize. In contrast, 5-hydroxy-2-methylchromone directly afforded a cyclized product, while 5-hydroxy-4,7-dimethylcoumarin did not react ias.ac.in.

Catalyzed Organic Transformations Involving this compound

This compound can be involved in catalyzed organic transformations. The reaction of this compound with substituted phenols in the presence of aluminum chloride has been reported to yield 3,4-dichloro-coumarins njit.eduias.ac.in. In one instance, an aluminum chloride catalyzed reaction of phenol (B47542) with this compound resulted in the formation of 3,4-dichlorocoumarin. The proposed mechanism involves the reaction of phenol with aluminum chloride, followed by an electron transfer and SN2 displacement at the carbon atom of the trichloromethyl group in this compound njit.edu.

Lewis Acid Catalysis in Derivatization Reactions (e.g., Aluminum Chloride-Mediated)

This compound can participate in derivatization reactions catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). ias.ac.in Anhydrous aluminum chloride is a commonly used Lewis acid in various chemical applications. nih.gov In the presence of anhydrous aluminum chloride, this compound can react with other organic molecules, such as dihydroxy aryl aldehydes, ketones, and acids, leading to the formation of new chlorinated compounds. ias.ac.in

For instance, the reaction between a phenol and aluminum chloride can yield a salt. ias.ac.in This salt can then undergo a nucleophilic displacement of a chlorine atom from the trichloromethyl group of this compound, facilitated by the electron-rich nature of certain positions on the aryl ring. ias.ac.in This process can lead to the formation of cyclohexadienone intermediates, which can subsequently be attacked by the Lewis acid, leading to further transformations and the isolation of derivatized products after hydrolysis. ias.ac.in

This compound's activity as a chlorinating agent is attributed to its allylic chlorines, which are readily exchangeable. sciencemadness.org In reactions involving carboxylic acids, trichloroacryloyl chloride or trichloroacrylic acid can be produced as byproducts, with the double bond remaining unaffected. sciencemadness.org

Utilization of this compound in the Synthesis of Advanced Metal Chlorides (e.g., Uranium, Niobium, Tungsten Chlorides)

This compound is a valuable chlorinating agent for the synthesis of various anhydrous metal chlorides, including those of uranium, niobium, and tungsten. wikipedia.orgosti.govtungsten-powder.com This method is particularly useful for preparing these metal chlorides without requiring specialized equipment. youtube.com

For example, this compound can be used to produce uranium tetrachloride (UCl₄). wikipedia.orgibilabs.com Reactions between this compound and uranium oxides, such as triuranium octaoxide (U₃O₈), uranium dioxide (UO₂), uranyl nitrate (B79036) hexahydrate (UO₂(NO₃)₂·6H₂O), and uranyl chloride (UO₂Cl₂), have been studied for the synthesis of UCl₄. jst.go.jprsc.orgiaea.orgosti.gov this compound reacts with U₃O₈ at temperatures above 70°C. jst.go.jp At 100°C with specific molar ratios of this compound to U₃O₈, intermediate chlorides like UCl₅·TCAC (TCAC: trichloroacrylyl chloride) and an adduct of UCl₆ with this compound (UCl₆·nHCP) can form. jst.go.jp These intermediates thermally decompose into UCl₄ above 110°C. jst.go.jp this compound has been shown to effectively chlorinate UO₃ or U₃O₈ into UCl₄ with minimal formation of UCl₅ at approximately 350°C in vapor phase. osti.gov Liquid this compound heated with uranium oxides at 180-190°C or under reflux also yields UCl₄. osti.gov The reaction with UO₂(NO₃)₂·6H₂O and UO₂Cl₂ using this compound has been reported to give high yields of UCl₄. rsc.org

This compound is also employed in the synthesis of anhydrous niobium pentachloride (NbCl₅) and tungsten hexachloride (WCl₆). wikipedia.orgtungsten-powder.com Niobium pentachloride can be prepared by chlorinating niobium metal or niobium pentoxide, although the latter can result in small amounts of niobium oxide trichloride. lookchem.com Tungsten hexachloride can be synthesized by reacting tungsten trioxide with this compound under reflux, leading to the formation of black crystals of WCl₆. tungsten-powder.com This method can also be applied to synthesize vanadium trichloride, niobium pentachloride, and molybdenum pentachloride. tungsten-powder.com

Thermal Decomposition and Pyrolysis Pathways of this compound

The thermal decomposition (pyrolysis) of this compound has been investigated to understand its behavior at elevated temperatures and the formation of various byproducts. murdoch.edu.au Pyrolysis of this compound can occur at temperatures as low as 700 K. murdoch.edu.au

Identification and Characterization of Chlorinated Byproducts and Cyclic Aromatic Compounds

Pyrolysis of this compound yields a variety of chlorinated byproducts. At temperatures around 700 K, products such as carbon tetrachloride (CCl₄), tetrachloroethylene (B127269) (C₂Cl₄), hexachloroethane (B51795) (C₂Cl₆), and tetrachloroallene (C₃Cl₄) have been observed. murdoch.edu.au

At higher temperatures, molecular growth occurs, leading to the formation of heavier chlorinated cyclic hydrocarbons, including hexachlorobutadiene (C₄Cl₆), hexachlorobenzene (B1673134) (C₆Cl₆), and octachlorohexatriene (C₆Cl₈). murdoch.edu.au Other isomers of C₆Cl₈, octachlorostyrene (B1206481) (C₈Cl₈), and isomers of C₁₂Cl₈ have also been identified at temperatures up to 1223 K. murdoch.edu.au Hexachlorobenzene has been observed during this compound pyrolysis above 773 K. core.ac.uk

The formation of these cyclic aromatic compounds is a significant aspect of the high-temperature decomposition of highly chlorinated hydrocarbons. murdoch.edu.au

Quantum Chemical Studies of Bond Scission and Recombination Mechanisms during Pyrolysis

Quantum chemical studies provide insights into the elementary steps and mechanisms involved in the thermal decomposition of this compound. These studies help in understanding bond scission and radical recombination processes. tungsten-powder.comjst.go.jpwikidata.org

The initial decomposition of this compound involves unimolecular C-Cl bond scission, particularly at allylic carbons, which are generally weaker. core.ac.ukresearchgate.net This bond scission leads to the formation of various radical species, such as CCl₃ and C₃Cl₅ radicals. murdoch.edu.aucore.ac.uk

Experimental results indicate that at lower temperatures, chlorine displacement of CCl₃ radicals is a primary pathway for the conversion of this compound into smaller chlorinated hydrocarbons like C₂Cl₄, CCl₄, and C₂Cl₆. murdoch.edu.au At higher temperatures, the recombination of C₃Cl₃ radicals accounts for a significant portion of the experimental yields, while C₃Cl₅ radical recombination is responsible for the formation of other products, including hexachlorobenzene. murdoch.edu.aucore.ac.uk

Quantum chemical calculations can determine reaction and activation enthalpies for the steps involved in the pyrolytic decomposition, such as the synthesis of hexachlorobenzene from this compound. murdoch.edu.au These studies contribute to a detailed understanding of the complex reaction network occurring during high-temperature pyrolysis.

Oxidative and Reductive Transformational Chemistry

This compound can undergo oxidative and reductive transformations, although these aspects are less extensively detailed in the provided search results compared to Lewis acid catalysis and thermal decomposition.

This compound is described as being substantially less reactive than less heavily chlorinated propenes and is nonflammable. nih.gov It may be incompatible with strong oxidizing agents. ibilabs.comnih.gov This suggests that under oxidative conditions, reactions could occur, potentially leading to the formation of oxygenated or further chlorinated products, although specific pathways are not elaborated.

In terms of reductive transformations, this compound can act as a chlorinating agent, implying it undergoes reduction in the process of oxidizing other species (e.g., metal oxides to metal chlorides). wikipedia.orgosti.govtungsten-powder.comjst.go.jp For instance, in the synthesis of uranium chlorides, this compound facilitates the conversion of uranium oxides to lower-valent uranium chlorides like UCl₄. jst.go.jprsc.orgosti.gov This transformation involves the reduction of uranium and the oxidation of this compound or its fragments.

While the search results highlight the use of this compound in reductive chlorination reactions for metal synthesis, detailed mechanisms or specific reductive reactions of this compound itself (other than its role as a chlorinating agent) are not provided. Reductive degradation of chlorinated carbons in the presence of metallic iron has been studied, suggesting potential pathways for the reductive transformation of chlorinated compounds, but the specific application to this compound requires further investigation. goettingen-research-online.de

Environmental Behavior and Biogeochemical Cycling of Hexachloropropene

Environmental Partitioning and Distribution Dynamics

The movement and distribution of hexachloropropene across different environmental compartments are dictated by its inherent chemical characteristics. researchgate.netudel.edu Partitioning coefficients, such as the Henry's Law constant and the organic carbon-water partition coefficient (Koc), are crucial for predicting its environmental behavior. ecetoc.orgnih.govviu.ca

"title": "Physicochemical Properties of this compound", "data": [ ["Property", "Value", "Reference"], ["Chemical Formula", "C3Cl6", " wikipedia.org"], ["Molar Mass", "248.75 g/mol ", " wikipedia.org"], ["Appearance", "Colorless liquid", " wikipedia.org"], ["Density", "1.765 g/cm³ (at 25 °C)", " wikipedia.org"], ["Boiling Point", "209–210 °C", " wikipedia.org"], ["Melting Point", "-73 °C", " wikipedia.org"], ["Water Solubility", "0.25 g/L", " wikipedia.org"], ["Vapor Pressure", "0.244 mm Hg (at 25 °C, extrapolated)", " nih.gov"] ]

The transfer of this compound between water and the atmosphere is a significant pathway influencing its environmental distribution. viu.ca This exchange is largely governed by the Henry's Law constant (H), which relates the partial pressure of a compound in the air to its concentration in water at equilibrium. libretexts.org For compounds with a high Henry's Law constant, volatilization from water is a rapid process. researchgate.net

In terrestrial environments, the mobility of this compound is primarily controlled by its adsorption to soil particles. nih.gov For nonionic, hydrophobic organic compounds like HCP, the primary sorbent in soil is organic matter. icm.edu.pl The extent of this adsorption is quantified by the soil organic carbon-water partition coefficient (Koc), which is a measure of the chemical's tendency to bind to the organic fraction of soil. ecetoc.orgdss.go.th

A high Koc value indicates strong adsorption to soil, which in turn reduces the chemical's concentration in the soil porewater, thereby limiting its potential for leaching into groundwater. nih.govepa.gov Although a measured Koc for this compound is not specified in the search results, its low water solubility and structural similarity to other chlorinated hydrocarbons like hexachlorobenzene (B1673134) suggest a high Koc value. wikipedia.orgnih.gov Studies on hexachlorobenzene have shown that its adsorption is strongly correlated with the soil's organic matter content, with alkylated aromatic and hydrophobic aliphatic compounds within the soil organic matter contributing most significantly to the binding. nih.gov The adsorption process for such compounds is often nonlinear and can be described by the Freundlich isotherm model. icm.edu.pl Consequently, this compound is expected to be strongly sorbed to soils, particularly those with high organic carbon content, leading to low mobility and a reduced risk of groundwater contamination via leaching. nih.govnih.gov

In aquatic systems, this compound that does not volatilize is likely to partition to suspended solids and ultimately accumulate in bottom sediments. mdpi.com This partitioning behavior is critical for understanding the exposure risk to benthic (sediment-dwelling) organisms. The Equilibrium Partitioning (EqP) theory is a framework used to predict the bioavailability of nonionic organic chemicals in sediments. wikipedia.orgepa.gov According to this theory, a chemical partitions between sediment organic carbon, interstitial (pore) water, and benthic organisms. clu-in.org

The concentration of the chemical freely dissolved in the pore water is considered the bioavailable fraction that can exert toxic effects. wikipedia.org The sediment-water distribution is largely governed by the organic carbon content of the sediment. nih.govsfu.ca For hydrophobic compounds, concentrations in the sediment, normalized to organic carbon content, provide a consistent measure of bioavailability across different sediment types. clu-in.org Given its hydrophobic nature, this compound is expected to have a high affinity for sediment organic carbon, leading to high sediment-water distribution coefficients. epa.gov This strong partitioning reduces its concentration in the overlying water column but can lead to significant accumulation in the sediment, creating a potential long-term reservoir of the contaminant and a source of exposure for benthic invertebrates. epa.govbohrium.com

Environmental Persistence and Degradation Pathways

The persistence of this compound in the environment is determined by its resistance to various degradation processes. These can be broadly categorized as abiotic (non-biological) and biotic (biological) pathways.

Abiotic degradation involves the transformation of a chemical through physical or chemical processes without the involvement of living organisms.

Photochemical Degradation : In the atmosphere, vapor-phase this compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction is approximately 68 days. nih.gov In aquatic systems, direct photolysis (degradation by direct absorption of sunlight) may occur, particularly for chlorinated compounds. For instance, the photodegradation of hexachlorobenzene proceeds via dechlorination, and similar pathways could be anticipated for this compound. nih.gov

Hydrolytic Degradation : Hydrolysis is the cleavage of chemical bonds by the addition of water. nih.govclemson.edu This process can be catalyzed by acids or bases and is pH-dependent. fachoekotoxikologie.de Halogenated aliphatic compounds are known to be susceptible to hydrolysis. fachoekotoxikologie.de While specific hydrolysis rates for this compound are not detailed in the provided results, this pathway could contribute to its degradation over time, particularly under specific pH conditions found in the environment. nist.gov

Thermolytic Degradation : Thermal decomposition occurs when a molecule breaks down at high temperatures. Studies on the thermal decomposition of tetrachloroethylene (B127269) have shown that this compound can be one of the pyrolysis products, indicating its formation at high temperatures. researchgate.net Conversely, at sufficiently high temperatures, such as those in industrial incinerators, this compound itself would be expected to decompose. epa.gov The thermal stability of a compound is related to its bond energies; for this compound, unimolecular decomposition is a potential controlling mechanism for its thermal destruction. epa.gov

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. While specific studies on the microbial degradation of this compound were not found, the degradation of other highly chlorinated compounds provides insight into potential pathways.

For related compounds like hexachlorocyclohexane (B11772) (HCH), microbial degradation is a known and significant environmental fate process. Bacteria have been shown to degrade HCH isomers through pathways involving dehalogenation, where chlorine atoms are sequentially removed from the molecule. This process can occur under both aerobic and anaerobic conditions, though mineralization (complete breakdown to carbon dioxide and water) is more common aerobically.

It is plausible that microbial communities in soil and sediment could adapt to degrade this compound. The process would likely involve enzymatic attacks, such as those by dehalogenases, to cleave the carbon-chlorine bonds, initiating the breakdown of the molecule. The efficiency of such biodegradation would depend on various environmental factors, including the presence of adapted microbial consortia, nutrient availability, temperature, and pH.

"title": "Summary of Environmental Fate Characteristics for this compound", "data": [ ["Compartment", "Dominant Process", "Expected Behavior", "Key Parameters"], ["Air", "Photochemical Degradation", "Degradation by hydroxyl radicals with an estimated half-life of 68 days.", "Atmospheric OH radical concentration"], ["Water", "Volatilization", "Rapid transfer from water to air due to high vapor pressure and low water solubility.", "Henry's Law Constant"], ["Soil", "Adsorption", "Strongly sorbs to soil organic matter, leading to low mobility and leaching potential.", "Organic Carbon Partition Coefficient (Koc)"], ["Sediment", "Partitioning & Burial", "Accumulates in sediment organic carbon, acting as a long-term sink and source for benthic organisms.", "Sediment-Water Distribution Coefficient"] ]

Bioaccumulation and Bioconcentration Potential within Ecological Food Webs

This compound (HCP), a dense, colorless synthetic liquid, is a chlorinated hydrocarbon with the chemical formula C3Cl6. Due to its chemical properties, there is potential for this compound to accumulate in living organisms, a process known as bioaccumulation. This section explores the potential for this compound to be stored in organisms at concentrations higher than in the surrounding environment (bioconcentration) and to be passed through the food web.

A thorough review of scientific literature reveals a significant data gap regarding specific trophic transfer and biomagnification studies on this compound. Trophic transfer is the movement of a contaminant from one trophic level (e.g., from a plant to an herbivore) to the next. Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain.

Generally, persistent organic pollutants (POPs) with high lipophilicity are of the greatest concern for biomagnification. As smaller organisms are consumed by larger ones, these fat-soluble compounds accumulate in the predators' tissues, leading to progressively higher concentrations at the top of the food web. Although no specific biomagnification factors (BMFs) for this compound have been documented in scientific literature, its chemical nature suggests that it could behave similarly to other persistent and lipophilic chlorinated hydrocarbons that are known to biomagnify.

Table 1: Physicochemical Properties of this compound Relevant to Bioaccumulation Potential

| Property | Value | Implication for Bioaccumulation |

|---|---|---|

| Molecular Formula | C3Cl6 | The presence of six chlorine atoms contributes to the compound's stability and persistence in the environment. |

| Molecular Weight | 248.75 g/mol | A moderately sized molecule that can be taken up by organisms. |

| Water Solubility | Low | Low water solubility is a key characteristic of compounds that tend to bioaccumulate in fatty tissues. |

Note: The lack of empirical data on BCF and BAF for this compound prevents the creation of a detailed data table on its bioaccumulation in various species.

The bioavailability of a chemical is the extent to which it can be taken up by a living organism. Several factors influence the bioavailability and subsequent uptake of this compound in biological systems.

Environmental Factors:

Sediment and Soil Organic Carbon: In aquatic and terrestrial environments, this compound is likely to bind to organic matter in soil and sediment. epa.govresearchgate.net This binding can reduce its availability for uptake by organisms. epa.govresearchgate.net The higher the organic carbon content of the sediment or soil, the less bioavailable this compound is expected to be. epa.govresearchgate.net

pH and Oxygenation: The pH and oxygen levels of the surrounding water or soil can influence the chemical form and fate of contaminants, which in turn affects their bioavailability. epa.govresearchgate.net

Organism-Specific Factors:

Lipid Content: The amount of fat in an organism's tissues is a critical factor. researchgate.net Organisms with higher lipid content are more likely to accumulate lipophilic compounds like this compound. researchgate.net

Metabolism: The ability of an organism to metabolize and excrete a chemical will significantly impact its bioaccumulation potential. If an organism can break down and eliminate this compound efficiently, the compound will be less likely to accumulate to high concentrations. The metabolic pathways for this compound in various organisms have not been extensively studied.

Route of Exposure: Uptake can occur through various routes, including direct contact with contaminated water, ingestion of contaminated food, and respiration. For aquatic organisms, uptake from water (bioconcentration) and from food (biomagnification) are both important pathways. epa.govresearchgate.net

Chemical Properties of this compound:

Lipophilicity: As previously mentioned, the high lipophilicity of this compound is a primary driver of its potential to bioaccumulate.

Persistence: The resistance of this compound to degradation in the environment means that organisms may be exposed to it for longer periods, increasing the potential for uptake and accumulation.

Ecotoxicological and Mammalian Toxicological Mechanisms of Hexachloropropene

Cellular and Molecular Mechanisms of Toxicity

The toxicity of hexachloropropene at the cellular level is multifaceted, involving the induction of oxidative stress, damage to genetic material, and the disruption of essential cellular processes. These mechanisms collectively contribute to the adverse biological effects observed following exposure to this compound.

Induction of Oxidative Stress and Dysregulation of Cellular Antioxidant Defense Systems

Exposure to this compound can lead to a state of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. While direct studies on this compound are limited, the toxicological profiles of structurally related organochlorine compounds suggest that the generation of ROS is a key event in their toxicity. This overproduction of ROS can overwhelm the cell's natural antioxidant defenses.

Cellular antioxidant defense systems, which include enzymes such as superoxide (B77818) dismutase (SOD) and catalase, play a crucial role in neutralizing ROS. SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. The dysregulation of these enzymatic activities can lead to the accumulation of ROS, resulting in damage to cellular components. Furthermore, non-enzymatic antioxidants, such as glutathione (B108866) (GSH), are also vital in mitigating oxidative stress. A decrease in the levels of these protective molecules can further exacerbate the damaging effects of ROS.

One of the significant consequences of unchecked oxidative stress is lipid peroxidation, a process where free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids in cell membranes. nih.govpreprints.orgfrontiersin.org This process can lead to a loss of membrane fluidity, altered membrane potential, and the formation of reactive aldehydes that can cause further cellular damage. nih.govpreprints.orgfrontiersin.org

DNA Damage Pathways and Genotoxic Effects

The genotoxicity of this compound is a critical aspect of its toxicological profile, primarily stemming from the ability of its metabolites to interact with DNA. Genotoxic agents can cause damage to DNA, leading to mutations and potentially initiating carcinogenesis. nih.gov The metabolic activation of this compound can result in the formation of electrophilic intermediates that are capable of forming covalent bonds with nucleophilic sites in DNA, creating DNA adducts. cas.czresearchgate.net

The formation of DNA adducts can distort the DNA helix, interfering with essential cellular processes such as transcription and replication. If these adducts are not efficiently removed by the cell's DNA repair machinery, they can lead to mispairing of bases during DNA replication, resulting in permanent mutations. kegg.jp

Cells possess a sophisticated network of DNA repair pathways to counteract the damaging effects of genotoxic agents. These pathways include base excision repair (BER), nucleotide excision repair (NER), and others. nih.govmdpi.comhorizondiscovery.comresearchgate.net The NER pathway is particularly important for removing bulky adducts that distort the DNA double helix. nih.govmdpi.comhorizondiscovery.comresearchgate.net The activation of these repair pathways is a cellular response to the presence of DNA damage, aiming to maintain genomic integrity. However, if the level of DNA damage overwhelms the repair capacity, it can lead to apoptosis (programmed cell death) or the fixation of mutations. nih.gov

Perturbation of Critical Cellular Pathways and Signaling Networks

The toxic effects of this compound extend to the disruption of critical cellular pathways and signaling networks that regulate fundamental cellular processes such as cell growth, proliferation, differentiation, and apoptosis. The perturbation of these intricate networks can have profound consequences for cellular homeostasis and organismal health.

Key signaling pathways that are often affected by toxic insults include the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways. The MAPK signaling cascade is involved in transmitting signals from the cell surface to the nucleus, regulating a wide array of cellular responses. nih.govjcpres.commdpi.comnih.govresearchgate.net Dysregulation of the MAPK pathway can lead to abnormal cell proliferation or apoptosis. nih.govjcpres.commdpi.comnih.govresearchgate.net

The NF-κB signaling pathway is a crucial regulator of the inflammatory and immune responses, as well as cell survival. frontiersin.orgnih.gov Activation of the NF-κB pathway in response to cellular stress can lead to the transcription of genes involved in inflammation and cell survival. researchgate.netmdpi.comnih.gov However, chronic or inappropriate activation of this pathway can contribute to pathological conditions. While direct evidence for this compound's impact on these specific pathways is not extensively documented, the known effects of related compounds suggest that such perturbations are likely mechanisms of its toxicity.

Metabolic Activation and Biotransformation Pathways

The toxicity of this compound is intricately linked to its metabolic transformation within the body. The process of biotransformation, primarily occurring in the liver, can convert this relatively inert compound into highly reactive metabolites that are responsible for its adverse effects.

Role of Cytochrome P450 Enzymes and S9 Mix in Xenobiotic Metabolism

The initial step in the metabolism of many xenobiotics, including this compound, is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.comresearchgate.net These enzymes, predominantly found in the liver, are responsible for a wide range of oxidative reactions that introduce or expose functional groups on the substrate molecule, generally making it more water-soluble and easier to excrete. nih.govmdpi.comresearchgate.net

In vitro studies often utilize a liver homogenate fraction known as the S9 mix to investigate the metabolic fate of chemicals. The S9 mix contains both microsomal enzymes, such as cytochrome P450s, and cytosolic enzymes, providing a comprehensive system for studying both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. The metabolism of this compound by S9 mix has been shown to proceed via an epoxidative pathway, indicating the involvement of oxidative enzymes like CYPs.

The human genome contains numerous CYP isoforms, with the CYP1, CYP2, and CYP3 families being the most important for drug and xenobiotic metabolism. nih.gov While the specific CYP isoforms responsible for the metabolism of this compound have not been definitively identified, it is likely that multiple isoforms contribute to its biotransformation, given the broad substrate specificity of many CYP enzymes.

Formation and Reactivity of Electrophilic Metabolites

The metabolic activation of this compound leads to the formation of highly reactive electrophilic metabolites. A key pathway involves the epoxidation of the double bond in the this compound molecule, resulting in the formation of a reactive epoxide. Epoxides are three-membered cyclic ethers that are highly strained and therefore susceptible to ring-opening reactions by nucleophiles. researchgate.netlibretexts.orgyoutube.comyoutube.comresearchgate.netkhanacademy.orgnih.govyoutube.com

These electrophilic epoxides can readily react with cellular nucleophiles such as DNA, RNA, and proteins, forming covalent adducts and leading to cellular damage. The reaction of epoxides with DNA is a primary mechanism of genotoxicity for many compounds.

Another significant metabolic pathway for halogenated alkenes like this compound involves conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases. The resulting GSH conjugate can then be further metabolized in the kidneys via the mercapturic acid pathway. A critical step in this pathway can involve the cleavage of the C-S bond by a class of enzymes known as β-lyases, which can generate highly reactive and toxic sulfur-containing metabolites, such as thioacylchlorides and thioketenes. These potent electrophiles can also react with cellular macromolecules, contributing to the nephrotoxicity and mutagenicity of the parent compound.

Interactive Data Table: Key Toxicological Mechanisms of this compound

| Toxicological Mechanism | Key Events | Cellular Consequences |

| Induction of Oxidative Stress | - Production of Reactive Oxygen Species (ROS)- Depletion of antioxidants (e.g., Glutathione)- Lipid peroxidation | - Damage to lipids, proteins, and DNA- Loss of membrane integrity- Cellular dysfunction |

| DNA Damage and Genotoxicity | - Formation of reactive metabolites- Covalent binding to DNA (DNA adducts) | - Disruption of DNA replication and transcription- Mutations- Potential for carcinogenesis |

| Perturbation of Cellular Pathways | - Dysregulation of signaling networks (e.g., MAPK, NF-κB) | - Altered cell proliferation, differentiation, and apoptosis- Inflammatory responses |

| Metabolic Activation | - Epoxidation by Cytochrome P450 enzymes- Formation of glutathione conjugates | - Generation of highly reactive electrophilic intermediates |

| Formation of Reactive Metabolites | - Epoxides- Thioacylchlorides and thioketenes | - Covalent binding to cellular macromolecules- Cellular toxicity and organ damage |

Organ-Specific Toxicological Responses: Mechanistic Insights

The toxicity of this compound is not uniform across all biological systems; rather, it exhibits distinct effects in specific organs, primarily the liver, kidneys, nervous system, and respiratory tract. The underlying mechanisms are rooted in the compound's biotransformation, the generation of reactive metabolites, and subsequent interactions with cellular macromolecules.

Mechanisms of Hepatic and Renal Dysfunction

The liver and kidneys are principal sites of this compound-induced toxicity due to their central roles in metabolizing and excreting xenobiotics. The mechanism of toxicity is interconnected, beginning with metabolic processing in the liver that leads to the formation of toxic intermediates which ultimately exert their most severe effects on the kidneys.

The primary pathway for this compound's organ-selective toxicity involves its conjugation with glutathione (GSH), a process that typically serves as a detoxification mechanism but in this case, leads to bioactivation. researchgate.net This process begins in the liver, where this compound is conjugated with GSH by hepatic glutathione S-transferases, forming a glutathione S-conjugate. nih.gov This conjugate is then transported to the kidneys.

In the renal system, particularly in the cells of the proximal tubules, the glutathione conjugate undergoes further enzymatic processing. It is sequentially metabolized to a cysteine S-conjugate, which is then a substrate for the enzyme cysteine conjugate β-lyase. nih.gov The action of β-lyase cleaves the conjugate, generating highly reactive and electrophilic intermediates, specifically thioacylchlorides and thioketenes. nih.gov These reactive species are potent electrophiles that can readily react with cellular nucleophiles, including proteins and nucleic acids, leading to covalent binding, disruption of cellular function, and cytotoxicity. nih.gov This bioactivation cascade within the kidney cells is the critical mechanism responsible for the profound nephrotoxicity, including proximal renal tubular necrosis, observed with halogenated alkenes like this compound. nih.govnih.gov

While the liver is involved in the initial metabolic step, direct hepatic damage can also occur. This is often mediated by oxidative stress, a mechanism observed with related chlorinated compounds like hexachlorobenzene (B1673134). wikipedia.orgnih.gov The metabolism of these compounds can generate reactive oxygen species (ROS), leading to lipid peroxidation, glutathione depletion, and damage to hepatocytes. nih.govresearchgate.net

| Organ | Key Mechanistic Step | Primary Reactive Species/Mediator | Cellular Impact | Resulting Dysfunction |

|---|---|---|---|---|

| Liver | Initial Glutathione (GSH) Conjugation; Oxidative Stress | GSH S-conjugates; Reactive Oxygen Species (ROS) | Formation of precursor to nephrotoxicant; Lipid peroxidation | Metabolic activation; Hepatocellular injury |

| Kidney | Bioactivation of Cysteine Conjugate by β-lyase | Thioacylchlorides, Thioketenes | Covalent binding to macromolecules; Cellular necrosis | Proximal tubular necrosis; Renal failure nih.govnih.gov |

| Respiratory System | Direct Chemical Irritation | Parent Compound (this compound) | Inflammation of epithelial layers | Irritation, Coughing, Pulmonary Edema nj.gov |

| Nervous System (Proposed) | Mitochondrial Dysfunction; Neuronal Receptor Interaction | Reactive Oxygen Species (ROS) | Increased oxidative stress; Altered receptor function | Neurotoxicity, Depressant Effects nih.govnih.gov |

Neurotoxicological and Respiratory System Impact Mechanisms

Exposure to this compound can cause significant damage to the respiratory and nervous systems through distinct mechanisms.

Respiratory System: Inhalation is a primary route of exposure, and this compound acts as a direct irritant to the respiratory tract. nj.gov Breathing in the compound can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. nj.gov The mechanism is believed to involve direct chemical injury to the epithelial layers of the lungs. High-concentration exposures can lead to a more severe outcome known as pulmonary edema, a medical emergency characterized by fluid accumulation in the lungs. nj.gov This is consistent with the effects of other inhaled irritants that cause acute inflammation and damage to the alveolar-capillary barrier. tccc.org.ua

Neurotoxicity: While specific neurotoxic mechanisms for this compound are not extensively detailed, data from related chlorinated organic solvents and compounds provide plausible pathways. One proposed mechanism involves the disruption of normal neuronal function through interaction with specific neuronal receptors, generally leading to the inhibition of excitatory channels and the potentiation of inhibitory channels. nih.gov A second potential mechanism, observed with compounds like hexachloronaphthalene, is mitochondrial-dependent neurotoxicity. nih.gov This pathway involves the accumulation of the compound in neuronal mitochondria, leading to an overproduction of reactive oxygen species (ROS), increased oxidative stress, and subsequent neuronal damage and death. nih.gov

Carcinogenesis and Mutagenesis Mechanisms

The carcinogenic and mutagenic properties of this compound are a direct consequence of its metabolic bioactivation, leading to the formation of DNA-reactive species.

Analysis of Mutagenic Potential and DNA Adduct Formation

The mutagenicity of this compound is intrinsically linked to the same metabolic pathway responsible for its nephrotoxicity. nih.gov Genotoxic carcinogens, or their reactive metabolites, can attack biological macromolecules like DNA, resulting in the formation of covalent adducts. kegg.jp

The critical event in this compound's mutagenic action is the generation of reactive thioacylchlorides and thioketenes in the kidney, catalyzed by the enzyme cysteine conjugate β-lyase. nih.gov These electrophilic intermediates are capable of reacting directly with the nucleophilic centers in DNA bases. nih.gov This covalent binding forms a DNA adduct—a segment of DNA bound to a cancer-causing chemical. nih.gov

If these DNA adducts are not removed by the cell's DNA repair mechanisms, they can persist and interfere with normal DNA transcription and replication. kegg.jpnih.gov During DNA replication, the cellular machinery may misread the adducted base, leading to the insertion of an incorrect nucleotide in the new DNA strand. This results in a permanent change in the DNA sequence, known as a mutation. kegg.jpnih.gov The formation of such DNA adducts by reactive electrophiles is a well-established mechanism for the mutagenicity of chemical carcinogens. nih.govnih.gov

Molecular Basis of Carcinogenic Effects and Tumorigenesis

Carcinogenesis is understood as a multi-step process that begins with genetic damage. nih.gov The molecular basis for this compound's carcinogenic effects stems from its demonstrated mutagenic potential. The mutations caused by this compound-DNA adducts can occur in critical genes that regulate cell growth and proliferation, such as proto-oncogenes and tumor suppressor genes.

Activation of Oncogenes: A mutation in a proto-oncogene can convert it into an oncogene, a permanently "switched-on" version of the gene that promotes uncontrolled cell division.

Inactivation of Tumor Suppressor Genes: Mutations that inactivate tumor suppressor genes remove the natural brakes on cell proliferation, allowing cells with genetic damage to continue to divide.

The accumulation of such mutations in a single cell can lead to neoplastic transformation, giving the cell a proliferative advantage over its neighbors. nih.gov This initiated cell can then undergo clonal expansion, a process that may be promoted by non-genotoxic effects of the chemical or its metabolites, such as the induction of chronic inflammation or oxidative stress. nih.gov Studies on the related compound β-hexachlorocyclohexane show that it can promote carcinogenesis through both indirect genotoxic mechanisms (ROS production and DNA damage) and non-genotoxic mechanisms, such as the activation of oncogenic signaling pathways. nih.gov This dual mechanism provides a plausible model for this compound-induced tumorigenesis, where the initial DNA damage is followed by processes that promote the proliferation and survival of the mutated cells, ultimately leading to tumor formation.

| Stage | Molecular Mechanism | Resulting Lesion / Event | Biological Consequence |

|---|---|---|---|

| Metabolic Bioactivation | Hepatic GSH conjugation followed by renal processing via γ-glutamyltransferase, dipeptidases, and β-lyase. nih.gov | Formation of highly reactive thioacylchlorides and thioketenes. nih.gov | Generation of potent electrophiles capable of cellular damage. |

| DNA Adduct Formation | Electrophilic attack by reactive metabolites on nucleophilic sites in DNA bases. nih.gov | Covalent binding of chemical moiety to DNA. | Genotoxicity; Physical distortion of the DNA helix. |

| Mutation | Mispairing of bases during DNA replication due to the presence of unrepaired DNA adducts. kegg.jp | Permanent alteration of the DNA sequence (e.g., point mutations). | Altered protein function; Loss of normal cellular control. |

| Tumorigenesis | Accumulation of mutations in critical genes (oncogenes, tumor suppressors); Clonal expansion of initiated cells. nih.govnih.gov | Activation of oncogenic pathways; Loss of cell cycle control; Resistance to apoptosis. | Uncontrolled cell proliferation leading to tumor formation. |

Advanced Analytical and Spectroscopic Techniques for Hexachloropropene Detection and Characterization

Chromatographic Methodologies for Identification and Quantification in Complex Matrices

Chromatographic techniques, particularly gas chromatography (GC), are widely employed for the separation and quantification of hexachloropropene in complex samples. Coupling GC with sensitive and selective detectors allows for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semivolatile organic compounds, including this compound. This method involves introducing a sample extract into a gas chromatograph, which separates the components based on their boiling points and interaction with the stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized, and the resulting ions are detected based on their mass-to-charge ratio (m/z). epa.govepa.gov Qualitative identification is achieved by matching the retention time and the relative abundance of characteristic ions in the sample spectrum to those of known standards. epa.gov

Several standardized methods, such as EPA Method 1625, Method 8270B, Method 8270C, and Method 8270D/E, utilize capillary GC/MS for the analysis of semivolatile organic compounds, including this compound, in various environmental matrices like water, sludge, soil, sediment, and waste. epa.govepa.govnih.govarmy.milunitedchem.com These methods specify procedures for sample preparation, GC separation, and MS detection parameters.

Trace analysis of this compound in different matrices has been reported with specific detection and quantitation limits using GC/MS methods. For instance, EPA Method 1625 applied to water and sludge samples has a minimum level (ML) of 10 ug/l. nih.gov OSW Method 8270B reports an estimated quantitation limit (EQL) of 10 ug/l. nih.gov For biological tissue analysis using capillary GC/MS (SFSAS Method SFSAS_29), the limit of quantitation (LOQ) is reported as 2.0 mg/kg. nih.gov

GC-MS analysis of this compound typically shows characteristic mass ions. The NIST database, for example, lists m/z values with varying abundances. nih.gov Another source indicates key ions observed in the GC Mass Spectrum of this compound, including m/z 35, 47, 71, 94, 106, 117, 121, 141, 145, 211, 213, 217, 246, and 248. restek.com The top peak in the NIST GC-MS data is m/z 213. nih.gov

Table 1: Selected GC-MS Detection and Quantitation Limits for this compound

| Method | Matrix | Limit Type | Value | Unit | Source |

| EPA Method 1625 | Water and sludge | Minimum Level (ML) | 10 | ug/l | nih.gov |

| OSW Method 8270B | Not specified (GC/MS) | Estimated Quantitation Limit (EQL) | 10 | ug/l | nih.gov |

| SFSAS Method SFSAS_29 | Biological Tissue | Limit of Quantitation (LOQ) | 2.0 | mg/kg | nih.gov |

Table 2: Characteristic Mass Ions (m/z) for this compound by GC-MS

| m/z | Relative Abundance (Example from NIST) | Additional Ions Reported | Source |

| 213 | Top Peak | - | nih.gov |

| - | - | 35, 47, 71, 94, 106, 117, 121, 141, 145, 211, 217, 246, 248 | restek.com |

Note: Relative abundances can vary depending on the specific MS instrument and conditions.

Application of Electron Capture Detection (ECD) for Enhanced Sensitivity

The Electron Capture Detector (ECD) is a highly selective detector commonly used in GC, particularly sensitive to compounds containing electronegative elements such as halogens. scioninstruments.comchromedia.orgairproducts.com.tw this compound, with its high chlorine content, is well-suited for detection by ECD. The ECD operates by utilizing a radioactive source (often Nickel-63) to ionize a carrier gas, creating a standing current. scioninstruments.comchromedia.org When an electronegative compound like this compound passes through the detector, it captures electrons, causing a reduction in the standing current. scioninstruments.comchromedia.org This change in current is measured and produces a signal. scioninstruments.com